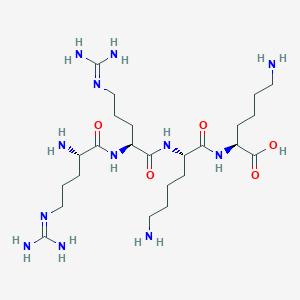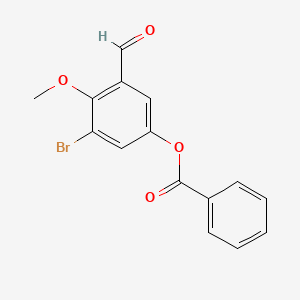
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is an organic compound that belongs to the class of substituted benzaldehydes This compound features a benzaldehyde core substituted with benzoyloxy, bromo, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- can be achieved through a multi-step process involving the introduction of the benzoyloxy, bromo, and methoxy groups onto the benzaldehyde core. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated benzaldehyde with sodium methoxide in methanol.
Benzoylation: The benzoyloxy group can be introduced by reacting the methoxylated product with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzoyloxy)-3-bromo-2-methoxybenzoic acid.
Reduction: 5-(Benzoyloxy)-3-bromo-2-methoxybenzyl alcohol.
Substitution: 5-(Benzoyloxy)-3-amino-2-methoxybenzaldehyde or 5-(Benzoyloxy)-3-thio-2-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure without the additional substituents.
3-Bromo-2-methoxybenzaldehyde: Lacks the benzoyloxy group.
5-(Benzoyloxy)benzaldehyde: Lacks the bromo and methoxy groups.
Uniqueness
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is unique due to the combination of substituents, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
147067-67-2 |
|---|---|
Fórmula molecular |
C15H11BrO4 |
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
(3-bromo-5-formyl-4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-11(9-17)7-12(8-13(14)16)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
ZBQNLZNSAMJMBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)OC(=O)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
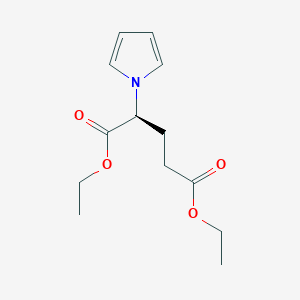
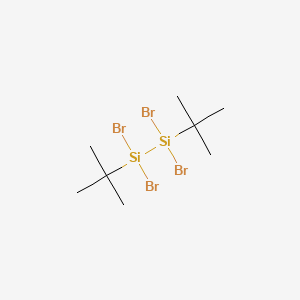
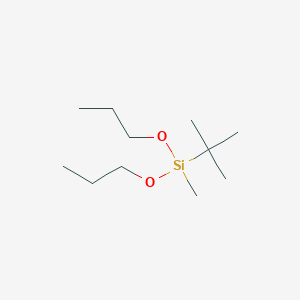
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

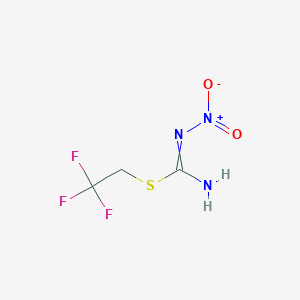
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
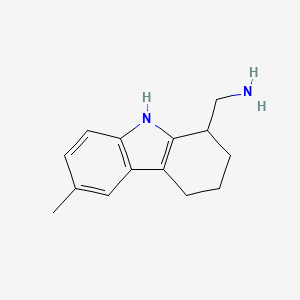
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)

![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

